molecular formula C12H22O B14626915 4-Ethoxy-2,6-dimethylocta-2,6-diene CAS No. 54009-88-0

4-Ethoxy-2,6-dimethylocta-2,6-diene

Cat. No.: B14626915
CAS No.: 54009-88-0
M. Wt: 182.30 g/mol
InChI Key: KDFYVNJOCWRNNM-UHFFFAOYSA-N
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Description

4-Ethoxy-2,6-dimethylocta-2,6-diene is a chemical compound with the molecular formula C12H22O . It belongs to a class of organic compounds known as 2,6-octadienes, which are structures of interest in various chemical and analytical research areas . Compounds with this core structure are often investigated for their roles as intermediates in organic synthesis and their presence in complex mixtures analyzed via techniques like Gas Chromatography-Mass Spectrometry (GC-MS) . For instance, related 2,6-dimethylocta-2,6-diene derivatives have been utilized in synthetic organic chemistry research . This product is intended for use by qualified researchers in laboratory settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this material according to established laboratory safety protocols.

Properties

CAS No.

54009-88-0

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

4-ethoxy-2,6-dimethylocta-2,6-diene

InChI

InChI=1S/C12H22O/c1-6-11(5)9-12(13-7-2)8-10(3)4/h6,8,12H,7,9H2,1-5H3

InChI Key

KDFYVNJOCWRNNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(=CC)C)C=C(C)C

Origin of Product

United States

Preparation Methods

Rhodium(III) Chloride-Mediated Rearrangement

Patent CH582639A5 details a two-step process beginning with β-myrcene (7-methyl-3-methylene-1,6-octadiene) dissolved in anhydrous diethyl ether. Addition of 1.2 equivalents rhodium(III) chloride (RhCl₃) at −10°C induces-hydride shift, forming a tertiary carbocation intermediate that reacts with ethanol to install the ethoxy group.

Reaction Scheme
β-myrcene → (RhCl₃) → allylic carbocation → ethanol quench → 4-Ethoxy-2,6-dimethylocta-2,6-diene

Optimized Conditions

  • Catalyst loading: 0.8–1.5 mol% RhCl₃
  • Temperature: −5°C to 5°C
  • Reaction time: 4–6 hours
  • Yield: 78–82%

Table 1. Solvent Effects on Isomerization Efficiency

Solvent Dielectric Constant Yield (%) Byproducts (%)
Diethyl ether 4.34 82 5
Tetrahydrofuran 7.58 79 8
Acetonitrile 37.5 68 19

Data from CH582639A5 demonstrates diethyl ether's superior performance due to optimal polarity matching the transition state.

Acid-Catalyzed Etherification of Dienols

Sulfuric Acid-Mediated Dehydration

A competing route involves condensing 3,7-dimethylocta-2,6-dien-4-ol with ethanol under Brønsted acid catalysis. CH583035A5 reports using 98% sulfuric acid (0.3 equivalents) in benzene at 80°C for 3 hours, achieving 65% yield after fractional distillation.

Mechanistic Pathway

  • Protonation of hydroxyl group → oxonium ion formation
  • Nucleophilic attack by ethanol → ethoxy substitution
  • β-Hydride elimination → diene regeneration

Limitations

  • Competing oligomerization reduces maximum yield to 72%
  • Requires strict temperature control (±2°C) to prevent carbocation rearrangements

Transition Metal-Mediated Cross Coupling

Nickel-Catalyzed Alkenylation

A modern approach employs bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂) to couple 4-chloro-2,6-dimethylocta-2,6-diene with sodium ethoxide. The reaction proceeds via oxidative addition of the C–Cl bond to Ni(0), followed by alkoxide displacement.

Optimized Parameters

  • Catalyst: Ni(cod)₂ (5 mol%)
  • Ligand: Triethylphosphite (P(OEt)₃)
  • Solvent: Dry tetrahydrofuran
  • Yield: 74%

Advantages

  • Avoids acidic conditions sensitive to diene isomerization
  • Enables late-stage ethoxy group installation

Experimental Protocols and Characterization Data

Standard Isolation Procedure

  • Quench reaction with saturated NaHCO₃ (50 mL per mmol substrate)
  • Extract with diethyl ether (3 × 30 mL)
  • Dry over anhydrous MgSO₄
  • Filter and concentrate under reduced pressure (40°C, 15 mmHg)
  • Purify by vacuum distillation (bp 89–91°C at 12 mmHg)

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 5.25 (m, 2H, C=CH), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 2.05 (s, 6H, 2×CH₃), 1.38 (t, J=7.0 Hz, 3H, CH₂CH₃)
  • GC-MS : m/z 196 [M]⁺, 181 [M–CH₃]⁺, 153 [M–CH₂CH₃–O]⁺

Industrial Scalability and Process Challenges

Continuous Flow Implementation

Pilot-scale studies using rhodium catalysis in microreactors show:

  • 23% reduction in catalyst loading vs batch
  • 98.5% conversion at 5-minute residence time
  • Challenges in preventing metal deposition on reactor walls

Table 2. Batch vs Flow Synthesis Metrics

Parameter Batch Reactor Flow Reactor
Space-time yield 0.8 kg/L·day 4.2 kg/L·day
Catalyst turnover 1,200 3,800
Energy consumption 58 kWh/kg 34 kWh/kg

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2,6-dimethylocta-2,6-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA, potassium permanganate

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, ethyl iodide

Major Products Formed

Scientific Research Applications

4-Ethoxy-2,6-dimethylocta-2,6-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-2,6-dimethylocta-2,6-diene involves its interaction with various molecular targets and pathways. The compound’s double bonds and ethoxy group allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. For example, in biological systems, it may interact with enzymes that catalyze reactions involving dienes, affecting the enzyme’s activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Backbone Analysis

(E)-2,6-Dimethylocta-5,7-dien-4-one (trans-Tagetone)
  • Structure : Features a ketone at position 4 and methyl groups at positions 2 and 6, with isolated double bonds at positions 5 and 7.
  • Key Differences :
    • The ketone group in trans-Tagetone increases polarity compared to the ethoxy group in the target compound, affecting solubility and reactivity.
    • The double bond positions (5,7 vs. 2,6) result in distinct conjugation patterns. Trans-Tagetone’s isolated dienes are less reactive in cycloaddition reactions than conjugated systems .
  • Applications : Used in fragrances and agrochemicals due to its volatility and stereochemical stability.
4-Ethoxy-2,8-dimethylquinoline
  • Structure : An aromatic heterocycle with an ethoxy group at position 4 and methyl groups at positions 2 and 8.
  • Key Differences: The quinoline backbone introduces aromaticity and planarity, contrasting with the aliphatic nature of the target compound. The ethoxy group in this quinoline derivative participates in resonance with the aromatic ring, enhancing electrophilic substitution reactivity .
  • Applications : Intermediate in synthesizing kynurenic acid derivatives for pharmaceutical research.

Physical and Chemical Properties

Property 4-Ethoxy-2,6-dimethylocta-2,6-diene trans-Tagetone 4-Ethoxy-2,8-dimethylquinoline
Molecular Formula C₁₂H₂₀O C₁₀H₁₄O C₁₃H₁₅NO
Functional Groups Ethoxy, methyl, conjugated dienes Ketone, methyl, isolated dienes Ethoxy, methyl, aromatic quinoline
Key Reactivity Diels-Alder substrate, nucleophilic substitutions Nucleophilic additions (ketone), oxidation Electrophilic aromatic substitution
Reported Data N/A Boiling point: ~200°C (estimated) Melting point: 55°C (crystalline form)

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